AuCl4H

描述

Chemical Identity: Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)-, commonly known as hydrogen tetrachloroaurate(III) or chloroauric acid, is a gold(III) complex with the molecular formula HAuCl₄ (anhydrous) or HAuCl₄·nH₂O in hydrated forms (e.g., trihydrate: HAuCl₄·3H₂O) . Its CAS numbers include 16903-35-8 (anhydrous) and 16961-25-4 (trihydrate) .

属性

CAS 编号 |

16903-35-8 |

|---|---|

分子式 |

AuCl4H |

分子量 |

339.8 g/mol |

IUPAC 名称 |

gold(3+);trichloride;hydrochloride |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 |

InChI 键 |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K |

物理描述 |

Tetrahydrate: Golden-yellow to reddish-yellow or brown solid; Highly hygroscopic and deliquescent; [Merck Index] Hydrate: Dark yellow-brown odorless crystals; Deliquescent; [Anachemia MSDS] |

产品来源 |

United States |

准备方法

Aqua Regia Digestion

The aqua regia method remains the most widely employed technique for synthesizing chloroauric acid. This process leverages the oxidative power of nitric acid (HNO₃) and the complexing ability of hydrochloric acid (HCl) to convert metallic gold into soluble [AuCl₄]⁻ ions.

Procedure :

-

Reagent Preparation : Combine concentrated HCl and HNO₃ in a 3:1 volumetric ratio to form aqua regia.

-

Gold Dissolution : Introduce finely divided gold powder or foil into the acid mixture under controlled heating (60–80°C). The reaction proceeds as:

.

3. Evaporation and Crystallization : Gently evaporate the solution to near-dryness to remove excess nitric acid, then redissolve the residue in dilute HCl. Cooling the solution induces crystallization of H[AuCl₄]·4H₂O.

Key Parameters :

-

Temperature : Excessive heat (>100°C) promotes decomposition to AuCl₃ and gaseous chlorine.

-

Acid Purity : Trace impurities in reagents can lead to co-crystallization of nitro-aurate complexes, necessitating redistillation.

Yield and Purity :

Chlorine-Saturated Hydrochloric Acid Method

For applications requiring avoidance of nitrogenous byproducts, chlorine gas (Cl₂) serves as an alternative oxidizer in HCl media.

Procedure :

-

Gas Saturation : Bubble chlorine gas through concentrated HCl until saturation (≈37% Cl₂ w/w).

-

Oxidation : Add gold to the saturated acid under reflux conditions (70–90°C):

.

3. Filtration and Concentration : Remove unreacted gold via filtration, then concentrate the filtrate under vacuum to obtain crystalline H[AuCl₄]·4H₂O.

Advantages :

Limitations :

-

Requires specialized equipment for chlorine handling.

Anhydrous Chloroauric Acid Synthesis

Anhydrous H[AuCl₄] is obtained through dehydration of the tetrahydrate or direct synthesis in non-aqueous media.

Ethanol Recrystallization

-

Dissolve H[AuCl₄]·4H₂O in absolute ethanol (≥99.8%).

-

Precipitate anhydrous H[AuCl₄] by adding diethyl ether dropwise under vigorous stirring.

-

Collect crystals via vacuum filtration and dry under argon atmosphere.

Critical Considerations :

Industrial-Scale Electrolytic Purification

Post-synthesis, electrolytic refining ensures high-purity H[AuCl₄] for electronics applications:

-

Electrolysis Parameters :

-

Anode: Crude gold (99.5%)

-

Cathode: Titanium mesh

-

Current Density: 50–100 A/m²

-

Voltage: 0.8–1.2 V

-

-

Product Recovery : Concentrate the electrolyte and crystallize as described in Section 2.1.

Performance Metrics :

Mechanistic Insights and Reaction Kinetics

The dissolution of gold in acidic media proceeds through distinct oxidative-complexation steps:

Rate-Limiting Factors :

Comparative Analysis of Preparation Routes

| Method | Purity (% Au) | Scalability | Byproduct Risk | Cost (USD/kg Au) |

|---|---|---|---|---|

| Aqua Regia | 99.5 | Moderate | NOₓ emissions | 120–150 |

| Cl₂/HCl | 99.8 | High | Cl₂ handling | 90–110 |

| Electrolytic Refining | 99.99 | Low | Minimal | 200–250 |

化学反应分析

Types of Reactions

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- undergoes various chemical reactions, including:

Oxidation: It can be reduced to metallic gold using reducing agents such as sodium borohydride or ascorbic acid.

Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.

Hydrolysis: In the presence of water, it can hydrolyze to form gold(III) hydroxide.

Common Reagents and Conditions

Common reagents used in reactions with gold(3+);hydron;tetrachloride include reducing agents like sodium borohydride, ascorbic acid, and thiol-containing compounds. These reactions typically occur under mild conditions, such as room temperature and neutral to slightly acidic pH .

Major Products Formed

The major products formed from reactions with gold(3+);hydron;tetrachloride include metallic gold, gold nanoparticles, and various gold complexes depending on the specific reagents and conditions used .

科学研究应用

Catalysis

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- serves as a precursor for various gold catalysts used in organic synthesis. The compound can be reduced to form metallic gold nanoparticles, which exhibit unique catalytic properties. These nanoparticles are particularly effective in:

- Oxidation Reactions : Gold nanoparticles derived from chloroauric acid can catalyze oxidation reactions under mild conditions.

- Hydrogenation Reactions : They are also employed in hydrogenation processes, where they facilitate the addition of hydrogen to unsaturated compounds.

Nanotechnology

The versatility of aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- in forming gold nanoparticles makes it invaluable in nanotechnology. Key applications include:

- Synthesis of Gold Nanoparticles : The compound is frequently used to produce gold nanoparticles with controlled size and shape, which are essential for various applications.

- Nanocomposites : Gold nanoparticles synthesized from this compound are integrated into nanocomposites for enhanced mechanical and thermal properties.

Biomedical Applications

Recent studies highlight the potential of aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- in biomedical fields:

- Drug Delivery Systems : Gold nanoparticles are utilized as carriers for drug delivery due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs.

- Imaging Techniques : They are employed in biological imaging techniques, such as computed tomography (CT) and photoacoustic imaging, providing contrast enhancement.

- Cancer Therapy : Research indicates that gold nanoparticles can selectively target cancer cells, facilitating localized drug delivery and photothermal therapy.

Analytical Chemistry

In analytical chemistry, aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- is used for:

- Gold Recovery : It plays a crucial role in the recovery and purification of gold from ores through electrochemical methods.

- Analytical Determinations : The compound is utilized in various analytical techniques for determining gold concentrations in samples.

Case Study 1: Synthesis of Gold Nanoparticles

In a study published by Mironov et al., researchers demonstrated the synthesis of gold nanoparticles using aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- through reduction with sodium borohydride. The resulting nanoparticles exhibited significant catalytic activity in oxidation reactions, showcasing their potential for industrial applications.

Case Study 2: Drug Delivery Systems

A recent investigation explored the use of gold nanoparticles derived from chloroauric acid for targeted drug delivery in cancer therapy. The study found that these nanoparticles could effectively encapsulate chemotherapeutic agents and release them selectively at tumor sites, enhancing therapeutic efficacy while minimizing side effects.

Case Study 3: Analytical Applications

Research by Feather et al. highlighted the use of aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- in the recovery and purification processes of gold from electronic waste. The study emphasized its effectiveness in enhancing recovery rates through electrochemical methods.

作用机制

The mechanism of action of gold(3+);hydron;tetrachloride involves its ability to form gold nanoparticles, which can interact with biological molecules and cellular structures. These nanoparticles can generate reactive oxygen species (ROS) that induce cell death in cancer cells. Additionally, gold(3+);hydron;tetrachloride can inhibit thioredoxin reductase, an enzyme involved in maintaining cellular redox balance, leading to oxidative stress and cell death .

相似化合物的比较

Structure and Properties :

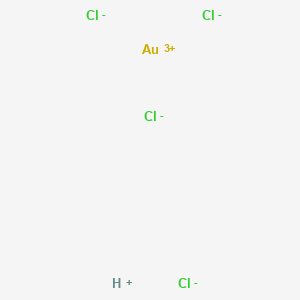

- Coordination Geometry : The [AuCl₄]⁻ anion adopts a square-planar geometry (SP-4-1 configuration), with Au³⁺ coordinated by four chloride ligands .

- Physical State : Bright yellow to orange-red crystalline solid (anhydrous) or yellow-orange crystalline powder (hydrated forms) .

- Molecular Weight : 339.8 g/mol (anhydrous); 393.83 g/mol (trihydrate) .

- Solubility: Highly soluble in water, hydrochloric acid, and ethanol .

Comparison with Similar Compounds

Tetrachloroaurate Salts

Table 1: Comparative Analysis of Tetrachloroaurate Complexes

Key Differences :

- Stability : Hydrated forms of HAuCl₄ (e.g., trihydrate) are hygroscopic and decompose upon heating, releasing HCl and forming AuCl₃ . In contrast, cesium and potassium salts exhibit higher thermal stability due to their ionic lattice structures .

- Toxicity : HAuCl₄ is corrosive (causes skin/eye irritation) and acutely toxic upon ingestion or inhalation . Cesium and potassium salts share similar hazards but differ in regulatory classifications (e.g., cesium salt is classified under GHS Category 1 for acute toxicity) .

Cyanide-Based Gold Complexes

Table 2: Comparison with Gold Cyanide Complexes

Key Differences :

- Coordination Chemistry : Cyanide ligands (CN⁻) form linear Au–C bonds in KAu(CN)₄, enabling stronger field stabilization compared to chloride ligands in HAuCl₄ .

- Toxicity : Cyanide complexes are highly toxic (LD₅₀ ~10 mg/kg in rats), whereas HAuCl₄ primarily poses risks through corrosivity and metal toxicity .

Other Gold Halide Complexes

- Gold(III) chloride hydrate (AuCl₃·HCl·H₂O): Shares similar reactivity with HAuCl₄ but lacks the [AuCl₄]⁻ anion structure, limiting its use in nanoparticle synthesis .

- Gold chloride trihydrate (AuCl₃·3H₂O) : Less acidic than HAuCl₄, making it unsuitable for certain catalytic reactions .

Research Findings and Trends

- Material Science: HAuCl₄-derived gold nanoparticles show superior catalytic activity in CO oxidation compared to cyanide-based precursors .

生物活性

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- is a gold(I) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- features a gold(I) center coordinated to tetrachloro ligands. The unique properties of gold complexes, such as their ability to interact with biological macromolecules, make them suitable candidates for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of gold(I) complexes is primarily attributed to their ability to inhibit thioredoxin reductase (TrxR), a crucial enzyme involved in redox balance and cell survival. Inhibition of TrxR leads to increased oxidative stress within cells, promoting apoptosis particularly in cancer cells.

Key Mechanisms:

- TrxR Inhibition : Gold(I) complexes inhibit TrxR at nanomolar concentrations, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Apoptosis Induction : Studies have shown that these complexes can activate caspase pathways, leading to programmed cell death. This effect has been observed in various cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) .

- Antimicrobial Activity : Gold(I) complexes also exhibit antimicrobial properties, potentially through similar mechanisms involving oxidative stress induction in bacterial cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- against several cancer cell lines. The following table summarizes key findings from various research articles:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | TrxR inhibition and ROS generation |

| MCF-7 | 6.5 | Apoptosis via caspase activation |

| MO59J (glioblastoma) | 4.2 | Induction of oxidative stress |

| GM07492A (non-tumor) | >20 | Selective toxicity towards tumor cells |

Anticancer Applications

A study by Chaves et al. synthesized novel gold(I) complexes and evaluated their anticancer activities. The results indicated that these complexes were significantly more effective than traditional chemotherapeutics like cisplatin, particularly in multidrug-resistant cancer cell lines .

Antimicrobial Applications

Research has also highlighted the potential of gold(I) complexes as antimicrobial agents. For instance, a colorimetric assay developed for detecting tetracycline antibiotics demonstrated the capability of gold nanoparticles formed from aurate salts to serve as effective antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling Aurate(1-), tetrachloro-, hydrogen (SP-4-1)- in laboratory settings?

- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to minimize inhalation of aerosols or dust. In case of skin contact, wash immediately with soap and water for at least 15 minutes . Avoid incompatible materials like reducing agents to prevent hazardous reactions. Store in a cool, dry, ventilated area under inert atmosphere to maintain stability .

Q. How can researchers synthesize Aurate(1-), tetrachloro-, hydrogen (SP-4-1)-, and what purity benchmarks should be targeted?

- Methodological Answer : Prepare via controlled chlorination of gold in hydrochloric acid, followed by purification through recrystallization. For high-purity grades (>99%), use analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) to verify Au content (e.g., ≥47.8% Au as per technical specifications). Monitor reaction pH to avoid decomposition into colloidal gold .

Q. What spectroscopic methods are recommended for initial characterization of tetrachloroaurate complexes?

- Methodological Answer : Employ UV-Vis spectroscopy to confirm the presence of [AuCl₄]⁻ ions (λmax ~ 310–320 nm). Pair with Fourier-transform infrared spectroscopy (FTIR) to identify Au-Cl stretching vibrations (peaks near 330–350 cm⁻¹). Cross-validate with X-ray diffraction (XRD) for crystallographic data .

Advanced Research Questions

Q. How can contradictory stability data for Aurate(1-), tetrachloro-, hydrogen (SP-4-1)- in aqueous solutions be resolved?

- Methodological Answer : Conduct systematic stability studies under varying pH (1–6), temperature (4–25°C), and ionic strength. Use cyclic voltammetry to monitor redox behavior and identify decomposition pathways (e.g., reduction to Au⁰). Compare results with thermodynamic models to reconcile discrepancies .

Q. What advanced techniques optimize the use of tetrachloroaurate complexes in microanalysis of alkali metals like cesium?

- Methodological Answer : Utilize ion-selective electrodes or atomic absorption spectroscopy (AAS) with tetrachloroaurate as a complexing agent. Calibrate using standard solutions of cesium tetrachloroaurate (CsAuCl₄) to enhance sensitivity. Validate via spike-and-recovery experiments in simulated matrices .

Q. How can researchers address gaps in ecotoxicological data for tetrachloroaurate compounds?

- Methodological Answer : Perform acute toxicity assays (e.g., Daphnia magna immobilization tests) and bioaccumulation studies using labeled Au isotopes. Apply high-resolution mass spectrometry (HRMS) to track speciation in environmental samples. Cross-reference with regulatory frameworks (e.g., OECD guidelines) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying catalytic applications of tetrachloroaurate complexes?

- Methodological Answer : Include blank reactions (without catalyst) and reference catalysts (e.g., HAuCl₄·3H₂O). Use gas chromatography-mass spectrometry (GC-MS) to quantify byproducts. Normalize turnover frequencies (TOF) to Au content to ensure reproducibility .

Q. How can researchers mitigate interference from chloride ions in Au(III) quantification assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。